1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a benzofuran moiety, a piperidine ring, and a fluorobenzoyl group.
Preparation Methods
The synthesis of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . Another method involves the reaction of salicylaldehyde with chloroacetic acid, followed by further functionalization to introduce the fluorobenzoyl and piperidine groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorobenzoyl group to a fluorobenzyl group.
Scientific Research Applications
1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Biology: It is used in the study of biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:
Siramesine: A sigma-2 receptor agonist with a similar spirocyclic structure, used in neuroscience research.
Fluorobenzoyl derivatives: Compounds like 2-(fluorobenzoyl)cyclohexane-1,3-dione, which share the fluorobenzoyl group and exhibit similar reactivity.
Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its combination of these structural features, which confer specific reactivity and biological activity profiles.
Biological Activity
1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS Number: 1796971-02-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FNO3, with a molecular weight of 325.3 g/mol. The compound features a unique spiro structure that integrates a benzofuran moiety with a piperidine ring, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16FNO3 |
Molecular Weight | 325.3 g/mol |
CAS Number | 1796971-02-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring and the introduction of the spiro linkage between the benzofuran and piperidine components. Advanced synthetic methods may use techniques such as flow chemistry to enhance yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related spiro compounds demonstrated their ability to inhibit cell proliferation in human tumor cell lines, suggesting potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways or interaction with molecular targets such as enzymes or receptors. Detailed studies are required to elucidate these pathways.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of fluorine in the structure may enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Cytotoxicity Study : A derivative of spiro compounds was tested against multiple human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Assessment : Research on spirobenzofuran derivatives revealed significant antibacterial activity against Gram-positive bacteria, highlighting the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
1'-(2-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHZAAYLDQXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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